

Protocol for Avenin Quantification in Food Samples: Application Notes for Researchers

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Compound of Interest

Compound Name: Avenin

Cat. No.: B1666155

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Introduction

Avenins are a class of prolamin proteins found in oats, analogous to gliadin in wheat, hordein in barley, and secalin in rye. While oats are often included in a gluten-free diet, some **avenin** peptides can trigger an immune response in a subset of individuals with celiac disease. Therefore, accurate and sensitive quantification of **avenin** in food products is crucial for consumer safety, regulatory compliance, and quality control in the food industry. This document provides detailed protocols for three common methods used for **avenin** quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Real-Time Polymerase Chain Reaction (RT-PCR).

Scope

These protocols are intended for researchers, scientists, and quality control professionals in the food industry and drug development sectors. They provide a framework for the quantification of **avenin** in various food matrices, from raw oat grains to processed food products.

Overview of Quantification Methods

Three primary methods for the quantification of **avenin** in food samples are detailed in this application note:

- **Enzyme-Linked Immunosorbent Assay (ELISA):** A high-throughput immunoassay that utilizes antibodies specific to **avenin** for its detection and quantification. It is a widely used method for routine screening of food products.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly specific and sensitive analytical technique that identifies and quantifies specific **avenin** peptides after protein extraction and enzymatic digestion. It is often used as a confirmatory method.
- **Real-Time Polymerase Chain Reaction (RT-PCR):** A molecular biology technique that quantifies the amount of oat DNA in a sample. While it does not directly measure **avenin** protein, it serves as a sensitive and specific marker for the presence of oats.

Data Presentation: Avenin/Gluten Content in Oat Products

The following table summarizes the **avenin** or total gluten content found in various oat products as reported in scientific literature. It is important to note that "gluten-free" labeled oats must typically contain less than 20 mg/kg (ppm) of gluten from wheat, barley, or rye contamination. The values below may reflect both intrinsic **avenin** levels and potential cross-contamination.

| Product Type | Oat Variety/Cultivar | Avenin/Gluten Content (mg/kg) | Reference |
|-----------------------------------|------------------------|-------------------------------------|-----------|
| Oat Flakes | Bílý Mlýn Kepka | 38.75 ± 2.60 | [1] |
| Oat Flakes | Albert | 50.34 ± 0.55 | [1] |
| Hulless Oat | Stendes Emilija | ~40-50 | [2] |
| Husked Oat | Lizete | ~20-25 | [2] |
| Various Cultivars (USA) | 19 different varieties | 3 varieties exceeded 20 | [3] |
| Various Cultivars (132 genotypes) | Mean of all samples | 7.2 | |
| Purified Avenin Extract | Not specified | 85% protein, 96% of which is avenin | |

Experimental Protocols

Avenin Extraction from Food Samples

Avenin extraction is a critical first step for both ELISA and LC-MS/MS analyses. The choice of extraction solution can influence the efficiency of protein recovery.

Materials:

- Food sample (homogenized)
- Extraction Solution A: 60% (v/v) ethanol in deionized water
- Extraction Solution B: 55% (v/v) isopropanol, 2% (w/v) DTT in deionized water
- Centrifuge
- Vortex mixer
- Incubator/shaker

Procedure:

- Weigh 1 g of the homogenized food sample into a centrifuge tube.
- Add 10 mL of the chosen extraction solution (A or B).
- Vortex vigorously for 2 minutes at room temperature.
- Incubate for 30 minutes at room temperature with shaking.
- Centrifuge at 6,000 x g for 20 minutes.
- Carefully collect the supernatant containing the extracted **avenin**. The supernatant can now be used for ELISA or further processed for LC-MS/MS.



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Avenin Extraction Workflow

Protocol 1: Sandwich ELISA for Avenin Quantification

This protocol provides a general procedure for a sandwich ELISA. For commercially available kits, the manufacturer's instructions should be followed.

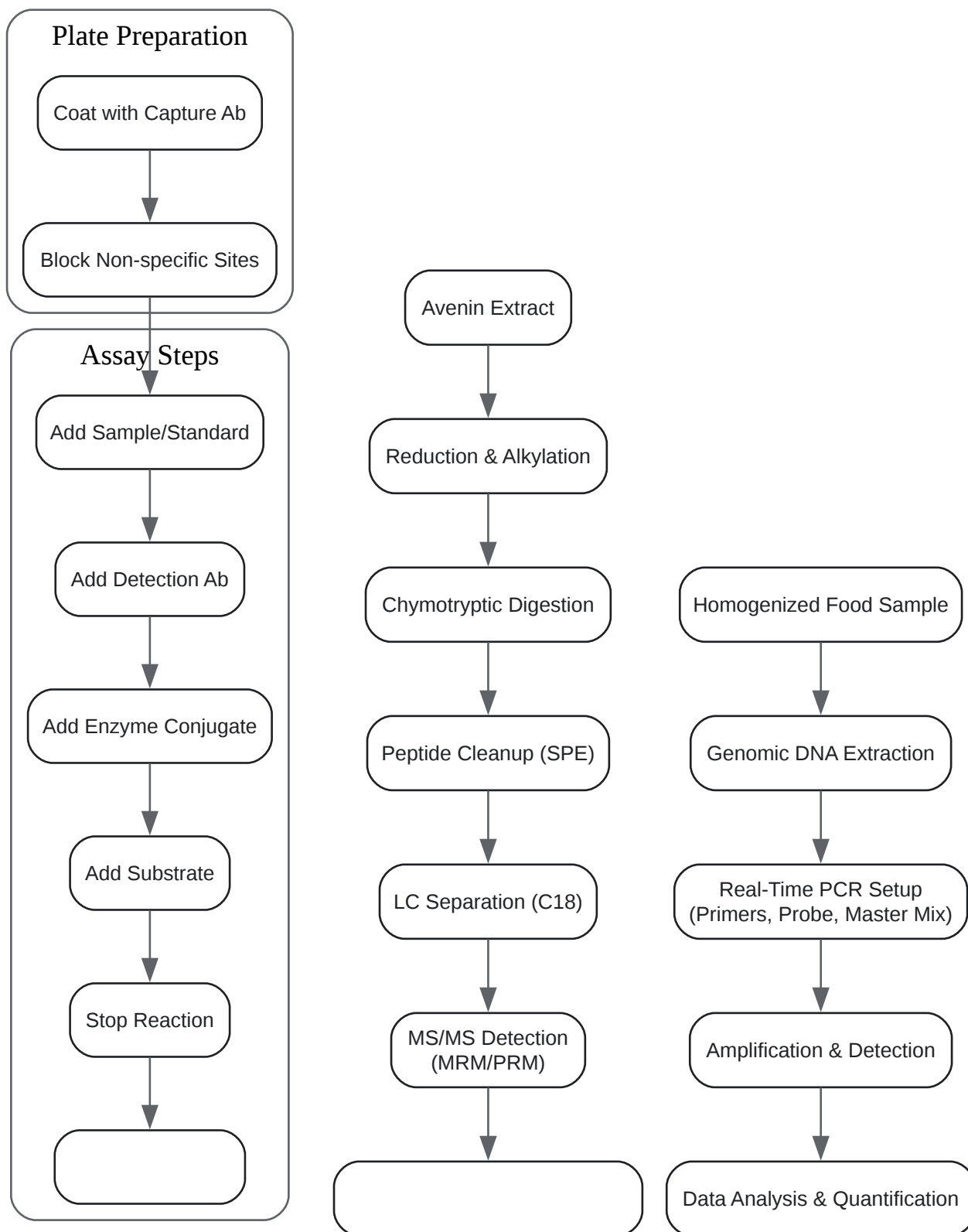
Materials:

- **Avenin** extract (from section 5.1)
- ELISA plate pre-coated with anti-**avenin** capture antibody
- **Avenin** standards of known concentrations
- Biotinylated anti-**avenin** detection antibody
- Streptavidin-HRP conjugate
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Microplate reader

Procedure:

- Plate Preparation: If not pre-coated, coat the ELISA plate wells with 100 µL of capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C. Wash three times with wash buffer.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature. Wash three times.

- Sample and Standard Incubation: Add 100 μ L of **avenin** standards and diluted sample extracts to the wells. Incubate for 2 hours at room temperature. Wash four times.
- Detection Antibody Incubation: Add 100 μ L of biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash four times.
- Streptavidin-HRP Incubation: Add 100 μ L of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash four times.
- Substrate Reaction: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 μ L of stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the **avenin** concentration in the samples from the standard curve.



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